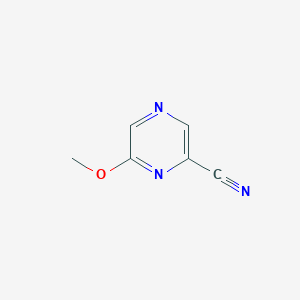

6-Methoxypyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

6-methoxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMUXUUZHUCKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632176 | |

| Record name | 6-Methoxypyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136309-07-4 | |

| Record name | 6-Methoxypyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data for 6-Methoxypyrazine-2-carbonitrile characterization

An In-depth Technical Guide: Spectroscopic Characterization of 6-Methoxypyrazine-2-carbonitrile

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic and structural features, derived from the pyrazine core substituted with an electron-donating methoxy group and an electron-withdrawing nitrile group, make it a valuable intermediate in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the essential spectroscopic data required for the unambiguous characterization and quality control of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data, interpretation strategies, and field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with an understanding of the molecule's fundamental properties. The structure, shown below with IUPAC-recommended atom numbering, forms the basis for all subsequent spectroscopic interpretation.

References

Chemical and physical properties of 6-Methoxypyrazine-2-carbonitrile

An In-depth Technical Guide to 6-Methoxypyrazine-2-carbonitrile for Advanced Research

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights beyond standard data sheets.

Introduction: A Versatile Heterocyclic Building Block

This compound is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a methoxy and a nitrile group. The pyrazine core is a well-established scaffold in medicinal chemistry, found in numerous biologically active molecules and approved drugs.[1] This prevalence is due to the pyrazine ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets. The presence of the methoxy and nitrile functional groups on this scaffold makes this compound a particularly valuable and versatile intermediate for chemical synthesis. The electron-withdrawing nitrile group enhances the reactivity of the pyrazine ring and serves as a synthetic handle for conversion into other functional groups, such as amines, carboxylic acids, or tetrazoles, thereby enabling the exploration of diverse chemical space in drug discovery programs.[2]

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's structure and its standard identifiers is fundamental for any research application.

Caption: 2D Chemical Structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 136309-07-4 | [2][4][5] |

| Molecular Formula | C₆H₅N₃O | [2][4][5] |

| Molecular Weight | 135.12 g/mol | [2][5] |

| Canonical SMILES | COc1cncc(C#N)n1 | [2] |

| InChI | InChI=1S/C6H5N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3 | [2] |

| InChIKey | HJMUXUUZHUCKFP-UHFFFAOYSA-N | [3][4] |

| Synonyms | 2-Methoxy-6-cyanopyrazine, 6-Cyano-2-methoxypyrazine |[2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays. This compound is typically a white to off-white solid or a colorless to pale yellow liquid at room temperature, depending on its purity.[2][5]

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white solid | [5] |

| Boiling Point | 228.76 °C at 760 mmHg | [4] |

| Density | 1.247 g/cm³ | [4] |

| Flash Point | 92.15 °C | [4] |

| Vapor Pressure | 0.072 mmHg at 25°C | [4] |

| Refractive Index | 1.527 | [4] |

| LogP (predicted) | 0.35688 | [4] |

| pKa (predicted) | -2.67 ± 0.10 | [5] |

| Storage | Store at room temperature |[5][6] |

The predicted LogP value of 0.36 suggests a relatively hydrophilic character, which can be advantageous for solubility in aqueous buffers used in biological screening.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the cyanation of a pyrazine N-oxide precursor. This approach leverages the activation of the pyrazine ring by N-oxidation, facilitating nucleophilic attack.

Caption: A common synthetic workflow for this compound.

In this pathway, 3-methoxypyrazine 1-oxide is treated with trimethylsilyl cyanide in the presence of a base like triethylamine. The N-oxide activates the C2 position for nucleophilic attack by the cyanide ion. The subsequent elimination of the N-oxide oxygen yields the desired product. This method is often preferred for its relatively mild conditions and good yields.

An alternative strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, from the pyrazine ring. For instance, the reaction of 6-chloropyrazine-2-carbonitrile with sodium methoxide in methanol can yield the target compound.[7] The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.

Chemical Reactivity

The reactivity of this compound is governed by its three key features:

-

Pyrazine Ring: As an electron-deficient aromatic system, the pyrazine ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic aromatic substitution, especially if further activated by electron-withdrawing groups.

-

Nitrile Group (-CN): This is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, which are common pharmacophores. This versatility makes the compound a valuable intermediate for creating libraries of derivatives.

-

Methoxy Group (-OCH₃): This electron-donating group can influence the regioselectivity of reactions on the pyrazine ring. It can also be cleaved to reveal a hydroxyl group, providing another point for chemical modification.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries.[2]

Caption: Logical flow of using the compound in a drug discovery program.

Its structure is a fragment of interest in the design of inhibitors for various enzymes, such as kinases and phosphodiesterases, where the pyrazine core can mimic purine bases and form critical hydrogen bonds in the active site. The ability to easily modify the nitrile and methoxy groups allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Beyond medicinal chemistry, related methoxypyrazines are known for their potent aromatic properties, contributing to the characteristic aromas of various foods like roasted coffee and bell peppers.[6][8] While this compound itself is primarily a synthetic intermediate, its pyrazine core is fundamental to the flavor and fragrance industry.[6]

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis based on literature precedents.

Objective: To synthesize this compound from 3-methoxypyrazine 1-oxide.

Materials & Reagents:

-

3-Methoxypyrazine 1-oxide

-

Trimethylsilyl cyanide (TMSCN)

-

Triethylamine (Et₃N), freshly distilled

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methoxypyrazine 1-oxide (1.0 eq).

-

Solvent and Reagents: Add anhydrous acetonitrile to dissolve the starting material. Sequentially add triethylamine (1.5 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.2 eq) at room temperature.

-

Causality Note: Triethylamine acts as a base to facilitate the reaction and neutralize any generated acids. Anhydrous conditions are crucial as TMSCN is moisture-sensitive.

-

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Self-Validation: The bicarbonate wash removes acidic byproducts. The brine wash helps to remove residual water and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The product should appear as a white to off-white solid.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][9]

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined physicochemical properties, versatile reactivity, and accessible synthetic routes make it an ideal starting point for the synthesis of novel compounds. This guide has provided a detailed overview of its key characteristics and a practical framework for its synthesis and application, empowering scientists to leverage this potent building block in their research endeavors.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. CAS 136309-07-4: 6-METHOXY-PYRAZINE-2-CARBONITRILE [cymitquimica.com]

- 3. PubChemLite - this compound (C6H5N3O) [pubchemlite.lcsb.uni.lu]

- 4. 6-Methoxy-pyrazine-2-carbonitrile | CAS#:136309-07-4 | Chemsrc [chemsrc.com]

- 5. 136309-07-4 CAS MSDS (6-METHOXY-PYRAZINE-2-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. 3-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 11332493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of 6-Methoxypyrazine-2-carbonitrile

An In-Depth Technical Guide

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] 6-Methoxypyrazine-2-carbonitrile, as a derivative, presents a compelling starting point for a discovery campaign. This guide provides a comprehensive, field-proven framework for conducting an initial biological activity screening of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the strategic rationale behind a multi-tiered screening cascade. This approach is designed to efficiently identify and characterize primary bioactivities, manage resources effectively, and build a robust data package to inform subsequent hit-to-lead optimization efforts. The methodologies described herein are self-validating systems, incorporating industry-standard controls and decision-making frameworks to ensure data integrity and trustworthiness.

Introduction: The Rationale for Screening a Pyrazine Derivative

Pyrazine and its derivatives are a class of N-heterocyclic compounds that have garnered significant attention from the pharmaceutical industry.[4] Their six-membered aromatic ring, with two nitrogen atoms in a 1,4-orientation, provides a versatile scaffold for chemical modification, leading to a wide spectrum of pharmacological activities.[2] Marketed drugs and clinical candidates containing the pyrazine motif have shown efficacy as anticancer agents (e.g., kinase inhibitors), diuretics, and antidiabetic agents.[5][6][7] Specifically, pyrazine derivatives have been extensively documented for their anti-cancer properties, targeting key enzymes and receptors involved in cell proliferation and survival.[8][9] Furthermore, their potential as antibacterial and antifungal agents is an area of active research, driven by the urgent need for new antimicrobials to combat rising drug resistance.[1][6][10]

Given this precedent, this compound is a logical candidate for broad biological screening. The methoxy and carbonitrile substitutions offer unique electronic and steric properties that may confer novel bioactivity or improved potency over existing pyrazine compounds. Our initial screening strategy is therefore designed as a hypothesis-generating platform, casting a wide but targeted net to uncover its therapeutic potential.

A Multi-Tiered Screening Cascade Strategy

To maximize efficiency and data value, we will employ a tiered or cascaded screening approach. This strategy begins with broad, cost-effective assays to detect any significant biological response (Tier 1). Positive "hits" from this initial pass are then subjected to more specific, target-oriented assays to begin elucidating the mechanism of action (Tier 2). This structured progression ensures that resources are focused on the most promising activities.

Tier 1: Broad Phenotypic Screening

The initial tier aims to answer a fundamental question: Does the compound exhibit general cytotoxicity against proliferating human cells or antimicrobial activity against common pathogens? These phenotypic assays provide a holistic view of the compound's impact on complex biological systems.

In Vitro Anticancer Screening: The MTT Cell Viability Assay

Scientific Rationale: The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[11][12] It is a cornerstone of preliminary anticancer drug screening due to its high throughput, reproducibility, and cost-effectiveness.[13] The assay's principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[14][15] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[16]

Detailed Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Include a "vehicle control" (medium with 0.5% DMSO) and a "positive control" (a known cytotoxic drug like Doxorubicin).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

-

Incubate for 48-72 hours at 37°C and 5% CO₂. The exposure time can be critical and may need optimization.[17]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[15]

-

Incubate the plate for 3-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Measurement:

-

After incubation, carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., pure DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.[11]

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.

-

Data Presentation and Interpretation

The quantitative data should be summarized to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[17][18]

| Cell Line | Compound ID | Test Concentration (µM) | % Viability | Calculated IC₅₀ (µM) |

| MCF-7 (Breast) | 6-MP-2-CN | 0.1 | 98.2 | \multirow{5}{}{7.8} |

| 1.0 | 85.1 | |||

| 10.0 | 45.3 | |||

| 50.0 | 15.6 | |||

| 100.0 | 5.2 | |||

| A549 (Lung) | 6-MP-2-CN | 0.1 | 99.1 | \multirow{5}{}{12.5} |

| 1.0 | 90.4 | |||

| 10.0 | 58.7 | |||

| 50.0 | 22.1 | |||

| 100.0 | 8.9 | |||

| Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound (6-MP-2-CN). |

Decision Point: An IC₅₀ value below 10 µM is generally considered a potent hit and warrants progression to Tier 2 screening for that specific cell line or cancer type.

Antimicrobial Susceptibility Testing

Scientific Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[19] Pyrazine derivatives have shown promise in this area.[20][21] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24] This quantitative method is more informative than qualitative diffusion assays and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[25]

Detailed Experimental Protocol: Broth Microdilution

-

Preparation of Reagents:

-

Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

-

Assay Plate Setup:

-

In a sterile 96-well U-bottom plate, add 100 µL of sterile broth to columns 2-12.

-

Add 200 µL of the test compound at its highest concentration (dissolved in broth) to column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.

-

Column 11 serves as the growth control (no compound) and column 12 as the sterility control (no compound, no inoculum).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to wells in columns 1-11.

-

Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.[23]

-

Data Presentation and Interpretation

| Microbial Strain | Type | Compound ID | MIC (µg/mL) | Positive Control (Ciprofloxacin/Fluconazole) MIC (µg/mL) |

| S. aureus ATCC 29213 | Gram (+) | 6-MP-2-CN | 16 | 0.5 |

| E. coli ATCC 25922 | Gram (-) | 6-MP-2-CN | >128 | 0.015 |

| C. albicans ATCC 90028 | Fungus | 6-MP-2-CN | 32 | 1.0 |

| Table 2: Hypothetical Antimicrobial Activity (MIC) Data for this compound (6-MP-2-CN). |

Decision Point: An MIC value of ≤32 µg/mL is often considered a good starting point for further investigation, especially against challenging pathogens.

Tier 2: Target-Oriented and Mechanistic Assays

If Tier 1 screening reveals promising activity (e.g., potent cytotoxicity), the next logical step is to investigate plausible mechanisms. Based on the extensive literature on pyrazine derivatives, kinase inhibition is a primary hypothesis for anticancer activity.[5][8] Concurrently, it is crucial to assess potential liabilities, such as inhibition of Cytochrome P450 (CYP) enzymes, which is a major cause of adverse drug-drug interactions.[26][27]

Kinase Inhibition Screening

Scientific Rationale: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] Many successful anticancer drugs are kinase inhibitors, and pyrazine is a common scaffold in this class of molecules.[8] For example, Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor.[8] An initial screen against a panel of relevant kinases (e.g., those involved in cell cycle control or oncogenic signaling) can quickly determine if this is a viable mechanism of action. High-throughput, luminescence-based assays that measure ATP consumption are a standard industry approach.[28]

Protocol Outline: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Kinase Reaction: Incubate the specific kinase, its substrate, and ATP with serial dilutions of this compound.

-

ATP Depletion: After the reaction period, add a reagent that depletes the remaining unconsumed ATP.

-

Luminescence Generation: Add a second reagent that uses the ADP generated by the kinase reaction to produce a luminescent signal via luciferase.

-

Measurement: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity; therefore, a low signal indicates potent inhibition.

-

Data Analysis: Calculate IC₅₀ values from the dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: CYP enzymes are the primary family of enzymes responsible for drug metabolism.[29] Inhibition of these enzymes by a new chemical entity can lead to dangerous drug-drug interactions by slowing the clearance of co-administered drugs.[27] Therefore, assessing CYP inhibition early in the discovery process is a regulatory expectation and a critical step in de-risking a compound.[29] The standard in vitro method uses human liver microsomes, which are rich in CYP enzymes, and measures the effect of the test compound on the metabolism of a known, isoform-specific probe substrate.[26][30]

Protocol Outline: CYP Inhibition Assay

-

Incubation: Incubate human liver microsomes, a specific CYP probe substrate (e.g., phenacetin for CYP1A2), and an NADPH-regenerating system with a range of concentrations of this compound.

-

Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.

-

Metabolite Quantification: Analyze the formation of the specific metabolite (e.g., acetaminophen from phenacetin) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[31]

-

Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate an IC₅₀ value.[30]

| Enzyme Target | Compound ID | Calculated IC₅₀ (µM) | Positive Control (e.g., Ketoconazole for CYP3A4) IC₅₀ (µM) |

| CYP1A2 | 6-MP-2-CN | > 50 | 0.15 |

| CYP2D6 | 6-MP-2-CN | 22.5 | 0.08 |

| CYP3A4 | 6-MP-2-CN | > 50 | 0.05 |

| Table 3: Hypothetical Cytochrome P450 Inhibition Data for this compound (6-MP-2-CN). |

Interpretation: An IC₅₀ value > 10 µM is generally considered low risk for clinically significant drug-drug interactions, although this must be interpreted in the context of the compound's expected therapeutic concentration.

Conclusion and Future Directions

This technical guide outlines a logical and efficient cascade for the initial biological screening of this compound. By starting with broad phenotypic assays and progressing to more specific, target-based investigations, this strategy provides a robust framework for identifying and validating potential therapeutic activities. The hypothetical data presented herein—showing moderate, selective cytotoxicity against breast cancer cells and weak antimicrobial activity—would justify advancing the compound into more detailed mechanism of action studies, such as cell cycle analysis or apoptosis assays, and screening against a broader panel of cancer-relevant kinases. The low potential for CYP inhibition would be a favorable characteristic for continued development. This structured, data-driven approach is fundamental to navigating the complexities of early-stage drug discovery and maximizing the probability of success.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. biosynce.com [biosynce.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. clyte.tech [clyte.tech]

- 17. clyte.tech [clyte.tech]

- 18. promegaconnections.com [promegaconnections.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. apec.org [apec.org]

- 24. integra-biosciences.com [integra-biosciences.com]

- 25. ifyber.com [ifyber.com]

- 26. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 27. criver.com [criver.com]

- 28. biocompare.com [biocompare.com]

- 29. lnhlifesciences.org [lnhlifesciences.org]

- 30. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 31. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

The Ascendance of Pyrazine-2-Carbonitrile: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and synthetic versatility have made it a privileged scaffold in the design of numerous therapeutic agents. This technical guide delves into the discovery and history of a particularly influential class of these compounds: pyrazine-2-carbonitrile derivatives. We will explore the evolution of their synthesis, from classical methods to modern catalytic approaches, and highlight their profound impact on the development of life-saving drugs.

The Genesis of a Privileged Scaffold: Early Pyrazine Syntheses

The story of pyrazine-2-carbonitrile begins with the foundational discoveries of the parent pyrazine ring system in the late 19th century. These early methods, while not directly yielding the carbonitrile derivative, laid the crucial groundwork for subsequent functionalization.

Two pioneering named reactions stand out:

-

The Staedel–Rugheimer Pyrazine Synthesis (1876): This was one of the first reported methods for constructing the pyrazine ring. It involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes condensation and oxidation to yield a substituted pyrazine.

-

The Gutknecht Pyrazine Synthesis (1879): Shortly after, Hermann Gutknecht developed a variation based on the self-condensation of α-amino ketones.[1][2] These α-amino ketones are typically generated in situ from the reduction of α-oximino ketones. The resulting dihydropyrazines are then oxidized to the aromatic pyrazine ring.[3][4]

These classical syntheses, while historically significant, often required harsh conditions and offered limited control over substitution patterns. However, they opened the door for chemists to explore the properties and potential of this new heterocyclic system.

The Introduction of the Cyano Group: A Gateway to Diverse Functionality

The introduction of a carbonitrile (cyano) group at the 2-position of the pyrazine ring proved to be a pivotal moment, unlocking a vast new area of chemical space for drug discovery. The nitrile group is a versatile functional handle that can be readily converted into other important moieties, such as amides, carboxylic acids, and tetrazoles, significantly expanding the potential for structure-activity relationship (SAR) studies.

Several key synthetic strategies have been developed to afford pyrazine-2-carbonitrile and its derivatives:

Ammoxidation of 2-Methylpyrazine

One of the most industrially significant methods for the synthesis of 2-cyanopyrazine is the vapor-phase catalytic ammoxidation of 2-methylpyrazine.[2][3][5] This process involves the reaction of 2-methylpyrazine with ammonia and oxygen at high temperatures over a metal oxide catalyst.

Experimental Protocol: Continuous-Flow Ammoxidation of 2-Methylpyrazine[5]

Catalyst Preparation: A CrVPO/γ-Al2O3 catalyst is prepared by impregnating γ-alumina with a solution containing chromium trioxide, vanadium pentoxide, and phosphoric acid.

Reactor Setup: A microreactor with a vaporization chamber and a sinusoidal wave microchannel is used. The catalyst is packed into the microchannel.

Reaction Conditions: An aqueous solution of 2-methylpyrazine is vaporized and mixed with ammonia and oxygen. The gaseous mixture is passed through the heated catalyst bed.

Process Parameters:

Temperature: 480 °C

Molar Ratio (MP:H₂O:NH₃:O₂): 1:x:6:12

Catalyst: CrVPO/γ-Al₂O₃

Product Isolation: The reactor effluent is cooled, and the 2-cyanopyrazine product is isolated and purified.

This continuous-flow process allows for high space-time yields and improved safety for this highly exothermic reaction.[5]

Palladium-Catalyzed Cyanation of Halopyrazines

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. Palladium-catalyzed cyanation of 2-halopyrazines has become a widely used and versatile method for the synthesis of pyrazine-2-carbonitrile derivatives, offering mild reaction conditions and broad functional group tolerance.[6][7]

Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromopyrazine[8]

Reaction Setup: To a reaction vessel under a nitrogen atmosphere, add 2-bromopyrazine, a palladium catalyst (e.g., palladium acetate), a cyanide source (e.g., potassium ferrocyanide), a base (e.g., sodium carbonate), and a solvent (e.g., N,N-dimethylacetamide).

Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for several hours.

Work-up and Purification: After the reaction is complete, the mixture is filtered, and the filtrate is subjected to reduced pressure distillation to yield 2-cyanopyrazine.

The choice of catalyst, ligand, cyanide source, and reaction conditions can be optimized to achieve high yields for a wide range of substituted halopyrazines.

From Amide to Nitrile: Dehydration of Pyrazine-2-carboxamide

Pyrazine-2-carbonitrile can also be synthesized from its corresponding primary amide, pyrazine-2-carboxamide, through a dehydration reaction. This is a common transformation in organic synthesis and can be achieved using various dehydrating agents. A notable example is the preparation of 5-chloropyrazine-2-carbonitrile from 5-chloropyrazine-2-carboxamide.[8]

Landmark Derivatives and Their Therapeutic Impact

The true significance of pyrazine-2-carbonitrile lies in the remarkable biological activities of its derivatives. Two iconic drugs, Pyrazinamide and Favipiravir, underscore the profound impact of this scaffold on modern medicine.

Pyrazinamide: A Pillar in Tuberculosis Treatment

Pyrazinamide (PZA), the amide derivative of pyrazinoic acid, is a first-line medication for the treatment of tuberculosis. Although it lacks the nitrile group, its synthesis is intrinsically linked to pyrazine-2-carbonitrile, which is a key intermediate in its industrial production.[9]

-

Discovery and History: Pyrazinamide was first synthesized in 1936, but its potent antitubercular activity was not recognized until 1952. Its discovery was serendipitous, stemming from research into nicotinamide analogs.

-

Mechanism of Action: Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). POA disrupts the membrane potential and interferes with energy production in Mycobacterium tuberculosis, particularly in the acidic environment of granulomas.

Favipiravir (T-705): A Broad-Spectrum Antiviral

Favipiravir, a fluorinated pyrazine-2-carboxamide derivative, is a potent antiviral drug with activity against a wide range of RNA viruses.

-

Development: Developed by Toyama Chemical Co., Ltd. (a subsidiary of Fujifilm), Favipiravir (brand name Avigan) was approved in Japan in 2014 for the treatment of influenza.

-

Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.

The synthesis of Favipiravir often involves the use of a substituted pyrazine-2-carbonitrile intermediate.

Expanding Horizons: Diverse Pharmacological Activities

Beyond these two prominent examples, the pyrazine-2-carbonitrile scaffold has been extensively explored for a wide range of therapeutic applications, demonstrating its versatility as a pharmacophore.

Kinase Inhibitors in Oncology

The aminopyrazine core, often derived from a pyrazine-2-carbonitrile precursor, is a well-established scaffold for the design of potent and selective kinase inhibitors for cancer therapy.[4][10] The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.

| Target Kinase | Derivative Example | Biological Activity |

| Checkpoint Kinase 1 (CHK1) | 3-Amino-6-phenylpyrazine-2-carbonitrile derivatives | Sensitizes cancer cells to chemotherapy |

| Fibroblast Growth Factor Receptors (FGFRs) | Substituted 3-aminopyrazine-2-carbonitriles | Anti-proliferative activity in various cancers |

| Cyclin-Dependent Kinases (CDKs) | Aminopyrazine derivatives | Cell cycle arrest and apoptosis in cancer cells |

Diuretics

Derivatives of pyrazinecarboxamide, which can be synthesized from pyrazine-2-carbonitrile, have been investigated for their diuretic properties. These compounds often function by modulating ion transport in the kidneys.

Other Therapeutic Areas

The pharmacological potential of pyrazine-2-carbonitrile derivatives extends to various other areas, including:

-

Antimicrobial agents: Novel derivatives have shown activity against various bacterial and fungal strains.[7]

-

Anti-inflammatory agents: Certain pyrazine derivatives exhibit anti-inflammatory properties.[11]

-

Central Nervous System (CNS) disorders: The scaffold is being explored for the development of agents targeting CNS diseases.

Visualizing the Synthetic Landscape

The following diagrams illustrate the key synthetic pathways and logical relationships in the discovery and development of pyrazine-2-carbonitrile derivatives.

Conclusion and Future Perspectives

The journey of pyrazine-2-carbonitrile derivatives, from their conceptual origins in the 19th-century discovery of the pyrazine ring to their current status as indispensable scaffolds in drug discovery, is a testament to the power of synthetic chemistry. The continuous evolution of synthetic methodologies has provided researchers with increasingly efficient and versatile tools to explore the vast chemical space around this privileged core.

The remarkable success of drugs like Pyrazinamide and Favipiravir has firmly established the therapeutic potential of this class of compounds. As our understanding of disease biology deepens, the pyrazine-2-carbonitrile scaffold will undoubtedly continue to serve as a fertile ground for the design and development of novel, life-saving medicines. The ongoing exploration of its derivatives as kinase inhibitors, antimicrobials, and agents for other therapeutic areas promises a future rich with new discoveries and clinical breakthroughs.

References

- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 2. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

An In-Depth Technical Guide to 6-Methoxy-pyrazine-2-carbonitrile (CAS 136309-07-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-pyrazine-2-carbonitrile, identified by CAS number 136309-07-4, is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its pyrazine core, substituted with a methoxy and a cyano group, makes it a versatile synthetic intermediate for the development of novel therapeutic agents. The pyrazine ring is a well-established pharmacophore found in numerous biologically active molecules, including approved drugs for various indications.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-methoxy-pyrazine-2-carbonitrile, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.

Chemical Structure and Properties

6-Methoxy-pyrazine-2-carbonitrile is characterized by a six-membered aromatic pyrazine ring containing two nitrogen atoms at positions 1 and 4. A methoxy group (-OCH₃) is attached at the 6-position, and a nitrile group (-C≡N) is at the 2-position.[3] This specific arrangement of functional groups imparts unique electronic and chemical properties to the molecule, influencing its reactivity and potential as a scaffold in drug design.

dot graph { layout=neato; node [shape=plaintext]; " " [pos="0,0!"]; N1 [label="N", pos="0.866,0.5!"]; C2 [label="C", pos="1.732,0!"]; N4 [label="N", pos="0.866,-1.5!"]; C5 [label="C", pos="-0.866,-1.5!"]; C6 [label="C", pos="-1.732,0!"]; C3 [label="C", pos="0,-1!"]; CN_C [label="C", pos="2.598,0.5!"]; CN_N [label="N", pos="3.464,1!"]; O [label="O", pos="-2.598,-0.5!"]; CH3 [label="CH₃", pos="-3.464,-1!"];

C2 -- N1 [style=solid]; N1 -- C6 [style=solid]; C6 -- C5 [style=solid]; C5 -- N4 [style=solid]; N4 -- C3 [style=solid]; C3 -- C2 [style=solid]; C2 -- CN_C [style=solid]; CN_C -- CN_N [style=triple]; C6 -- O [style=solid]; O -- CH3 [style=solid]; } Caption: Chemical structure of 6-Methoxy-pyrazine-2-carbonitrile.

Table 1: Physicochemical Properties of 6-Methoxy-pyrazine-2-carbonitrile

| Property | Value | Source |

| CAS Number | 136309-07-4 | [4] |

| Molecular Formula | C₆H₅N₃O | |

| Molecular Weight | 135.12 g/mol | |

| Boiling Point | 228.76 °C at 760 mmHg | |

| Density | 1.247 g/cm³ | |

| Flash Point | 92.151 °C | |

| SMILES | COc1cncc(n1)C#N | [3] |

| InChI | InChI=1S/C6H5N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3 | [3] |

Synthesis and Reactivity

The synthesis of 6-methoxy-pyrazine-2-carbonitrile can be approached through several synthetic routes, primarily involving the modification of a pre-existing pyrazine ring. A common and logical precursor for its synthesis is 6-chloropyrazine-2-carbonitrile.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing nature of the pyrazine nitrogens and the nitrile group, which activate the ring towards nucleophilic attack. The synthesis of 6-methoxypyrazine-2-carbonitrile can be achieved by reacting 6-chloropyrazine-2-carbonitrile with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol.[5]

Experimental Protocol: Synthesis from 6-Chloropyrazine-2-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous methanol.

-

Reagent Addition: To the stirred solution, add a solution of sodium methoxide (1.1-1.5 eq) in methanol dropwise at room temperature. The causality for using a slight excess of sodium methoxide is to ensure complete conversion of the starting material.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl). The choice of a weak acid for neutralization helps to avoid any potential acid-catalyzed side reactions.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with water and brine. Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure 6-methoxy-pyrazine-2-carbonitrile.

dot graph { rankdir=LR; node [shape=box, style=rounded]; A [label="6-Chloropyrazine-2-carbonitrile"]; B [label="Sodium Methoxide in Methanol"]; C [label="Nucleophilic Aromatic Substitution"]; D [label="6-Methoxy-pyrazine-2-carbonitrile"]; E [label="Sodium Chloride"];

A -> C; B -> C; C -> D; C -> E; } Caption: Synthetic workflow for 6-Methoxy-pyrazine-2-carbonitrile.

Spectroscopic Data and Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts of these protons are influenced by the electronic effects of the methoxy and cyano substituents. A singlet corresponding to the three protons of the methoxy group will be observed in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all six carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles. The carbons of the pyrazine ring will have distinct chemical shifts based on their substitution pattern. The methoxy carbon will resonate at a typical upfield chemical shift.[7][8]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (135.12 g/mol ).[9] Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN, CO, or a methyl radical from the methoxy group, which is a common fragmentation pathway for such compounds.[10]

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity for 6-methoxy-pyrazine-2-carbonitrile has not been extensively reported, its value lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The pyrazine scaffold is a key component of several approved drugs, highlighting its importance in medicinal chemistry.[1]

Scaffold for Kinase Inhibitors

The 3-aminopyrazine-2-carbonitrile scaffold, which is structurally related to 6-methoxy-pyrazine-2-carbonitrile, is a known pharmacophore in the design of kinase inhibitors.[11][12] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in various diseases, particularly cancer. The nitrile and amino/methoxy groups on the pyrazine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Intermediate for Antiviral Agents

The pyrazine ring is the core structure of the antiviral drug Favipiravir, which is an RNA-dependent RNA polymerase inhibitor.[13] Although 6-methoxy-pyrazine-2-carbonitrile is not a direct intermediate in the most common synthetic routes to Favipiravir, its structural similarity to key intermediates like 3,6-dichloropyrazine-2-carbonitrile makes it a compound of interest for the development of new antiviral agents. The methoxy group can be a site for further chemical modification to explore structure-activity relationships (SAR) and develop novel analogs with improved efficacy or pharmacokinetic properties.

Conclusion

6-Methoxy-pyrazine-2-carbonitrile is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the proven biological relevance of the pyrazine scaffold, makes it an attractive building block for the development of novel kinase inhibitors and antiviral agents. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic candidates. This technical guide provides a foundational understanding for researchers and scientists looking to utilize 6-methoxy-pyrazine-2-carbonitrile in their drug development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uni-saarland.de [uni-saarland.de]

- 4. 6-Methoxy-pyrazine-2-carbonitrile | CAS#:136309-07-4 | Chemsrc [chemsrc.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. whitman.edu [whitman.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Pyrazine, methoxy- [webbook.nist.gov]

Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for Novel Pyrazine Compounds

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] However, the journey from a promising hit compound to a clinical candidate is contingent on a deep and thorough understanding of its mechanism of action (MOA). This in-depth technical guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to comprehensively elucidate the MOA of novel pyrazine derivatives. Moving beyond a mere compilation of protocols, this guide emphasizes the causal logic behind experimental choices, presenting a self-validating system of inquiry that builds from broad phenotypic observations to precise molecular interactions. Herein, we detail a multi-faceted approach encompassing initial phenotypic and cytotoxicity profiling, target identification and validation, and downstream signaling pathway analysis, all grounded in field-proven insights and supported by authoritative references.

Introduction: The Pyrazine Privileged Scaffold

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a "privileged scaffold" in drug discovery.[3][4] Its unique electronic properties, including its role as a hydrogen bond acceptor, contribute to its ability to interact with a wide range of biological targets.[4] Marketed drugs and clinical candidates containing the pyrazine moiety have demonstrated efficacy against a spectrum of diseases, from tuberculosis (pyrazinamide) to cancer (bortezomib, gilteritinib).[4][5] The diverse pharmacological profiles of pyrazine derivatives underscore the critical need for robust and systematic MOA studies to unlock their full therapeutic potential and anticipate potential liabilities. This guide presents a logical workflow to navigate the complexities of MOA elucidation for this important class of compounds.

The Strategic Workflow: From Phenotype to Target

A successful MOA study is not a linear execution of experiments but an iterative process of hypothesis generation and testing. The workflow presented here is designed to systematically narrow the field of possibilities, starting with the observable effects of the compound on cells and culminating in the identification and validation of its direct molecular target(s).

References

- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Upstream Raw Materials for 6-Methoxypyrazine-2-carbonitrile Synthesis

Introduction

6-Methoxypyrazine-2-carbonitrile is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and structural properties make it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and high-value flavor and fragrance compounds. The strategic incorporation of the pyrazine ring, a privileged scaffold in medicinal chemistry, along with the methoxy and nitrile functional groups, allows for diverse downstream modifications. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the upstream raw materials and the chemical logic that underpins each route. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the manufacturing landscape for this key intermediate.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is primarily achieved through three strategic pathways, each originating from different foundational raw materials. The choice of a specific route in a research or industrial setting often depends on factors such as raw material cost and availability, scalability, overall yield, and environmental, health, and safety (EHS) considerations.

-

Pathway A: The Halogenated Pyrazine Route. This is arguably the most common and industrially relevant approach. It involves the sequential functionalization of a di-halogenated pyrazine, typically 2,6-dichloropyrazine.

-

Pathway B: The Sandmeyer Reaction Route. A classic transformation in aromatic chemistry, this pathway builds the nitrile functionality from an amino-substituted pyrazine precursor via a diazonium salt intermediate.

-

Pathway C: The Pyrazine N-Oxide Route. This less common but mechanistically elegant route utilizes the activation of the pyrazine ring through N-oxidation to facilitate nucleophilic cyanation.

The following sections will dissect each pathway, detailing the required raw materials and the scientific rationale for each synthetic step.

Pathway A: The Halogenated Pyrazine Route

This pathway is characterized by its straightforward, stepwise approach, beginning with a commercially abundant starting material. The core strategy involves first establishing the methoxy group via a nucleophilic aromatic substitution (SNAr), followed by the introduction of the nitrile group, typically through a metal-catalyzed cyanation reaction.

Logical Flow of Pathway A

Unlocking the Therapeutic Potential of 6-Methoxypyrazine-2-carbonitrile: A Technical Guide to Target Identification and Validation

For Immediate Release

[Shanghai, CN – January 5, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on elucidating the potential therapeutic targets of 6-Methoxypyrazine-2-carbonitrile. While this specific molecule is not extensively characterized in publicly available literature, its pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved therapeutics. This guide, therefore, outlines a comprehensive, field-proven strategy for the systematic identification and validation of its biological targets, leveraging established methodologies and drawing parallels from structurally related, bioactive compounds.

Introduction: The Pyrazine Scaffold as a Foundation for Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of many pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can potently and selectively interact with biological targets.[1] Notable examples of pyrazine-containing drugs include Bortezomib, a proteasome inhibitor for multiple myeloma, and Favipiravir, an RNA-dependent RNA polymerase inhibitor with broad-spectrum antiviral activity.[4]

This compound (CAS No: 136309-07-4) is a small molecule featuring this key pyrazine core, further decorated with a methoxy and a carbonitrile group.[5][6] While its current primary application is in the flavor and fragrance industry, contributing roasted and nutty aroma notes, the inherent bioactivity of the pyrazine scaffold strongly suggests a largely unexplored therapeutic potential.[7] This guide provides a systematic roadmap for unlocking this potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136309-07-4 | [5] |

| Molecular Formula | C₆H₅N₃O | [7] |

| Molecular Weight | 135.12 g/mol | [7] |

| Boiling Point | 228.76 °C at 760 mmHg | |

| Density | 1.247 g/cm³ | |

| LogP | 0.35688 |

A Multi-Pronged Approach to Target Identification

Identifying the molecular targets of a novel compound requires a multi-faceted approach, beginning with broad, unbiased screening and progressively narrowing down to specific, validated interactions. This process can be conceptualized as a funnel, moving from computational predictions and high-throughput screening to detailed biochemical and cellular assays, and finally to in vivo validation.

Caption: A workflow for identifying and validating the therapeutic targets of a novel compound.

Phase 1: Hypothesis Generation through In Silico and Phenotypic Screening

The initial phase aims to cast a wide net to generate hypotheses about the compound's biological activity.

-

In Silico Screening: Computational methods can predict potential targets based on structural similarity to known ligands and by docking the compound into the binding sites of a vast library of proteins. This approach is cost-effective and can rapidly prioritize protein families for further investigation. Given the prevalence of pyrazine derivatives as kinase inhibitors, a focused in silico screen against the human kinome is a logical starting point.[1]

-

High-Throughput Phenotypic Screening: This involves testing the compound across a diverse panel of cell lines, representing various cancer types or other disease states, to identify cellular phenotypes of interest.[8][9] Assays can measure broad endpoints like cell viability, apoptosis, or cell cycle arrest, or utilize reporter gene assays to monitor the activity of specific signaling pathways.

Phase 2: Target Deconvolution and Initial Validation

Once a biological effect is observed, the next step is to identify the specific molecular target(s) responsible.

-

Affinity-Based Methods: A powerful technique is affinity chromatography coupled with mass spectrometry. This involves immobilizing this compound on a solid support and using it to "pull down" interacting proteins from cell lysates. Mass spectrometry then identifies these putative binding partners.

-

Biochemical Assays: For hypothesized targets, such as kinases, direct enzymatic assays are essential for validation.[10] These in vitro assays measure the ability of the compound to inhibit the activity of a purified enzyme. A broad kinase panel screen would be highly informative.

Phase 3: Cellular and In Vivo Validation

The final and most critical phase is to confirm that the interaction between the compound and its putative target is responsible for the observed cellular phenotype and has therapeutic relevance in a living organism.

-

Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the compound binds to its target within the complex environment of a living cell.

-

In Vivo Models: Efficacy and toxicity must be evaluated in animal models of disease.[11][12] For potential anti-cancer applications, this would involve using cell line-derived or patient-derived xenograft models in immunocompromised mice.[12][13]

Detailed Experimental Protocols

The following are representative protocols for key experiments in the target identification workflow.

Protocol 1: High-Throughput Cell Viability Screening

Objective: To assess the cytotoxic or cytostatic effects of this compound across a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Maintain a panel of 20-30 human cancer cell lines (e.g., from the NCI-60 panel) in their recommended growth media and conditions.

-

Plating: Seed cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium. Add the compound to the cells over a range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure fluorescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 value for each cell line.

Protocol 2: Kinase Inhibition Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

-

Assay Platform: Utilize a reputable contract research organization (CRO) that offers a comprehensive kinase screening panel (e.g., Eurofins DiscoverX, Promega).

-

Compound Submission: Provide this compound at a high concentration (e.g., 10 mM in DMSO).

-

Screening: The CRO will perform in vitro kinase activity assays at one or two fixed concentrations of the compound (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

-

Data Analysis: The results will be provided as a percentage of kinase activity remaining in the presence of the compound. Hits are typically defined as kinases with >50% inhibition at a given concentration.

-

Follow-up: For promising hits, perform follow-up dose-response assays to determine the IC50 values.

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

Methodology:

-

Cell Line Selection: Choose a cancer cell line that demonstrated high sensitivity to the compound in vitro.

-

Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Implantation: Subcutaneously implant the selected cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group will receive the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker assessment via immunohistochemistry).

Potential Therapeutic Avenues

Based on the known activities of pyrazine derivatives, several therapeutic areas warrant investigation for this compound:

-

Oncology: As many pyrazine compounds are kinase inhibitors, this molecule could target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1]

-

Virology: The structural similarity to compounds like Favipiravir suggests potential antiviral activity.

-

Inflammatory Diseases: Certain kinase pathways are central to the inflammatory response, presenting another potential therapeutic avenue.

Conclusion

This compound represents a promising starting point for a drug discovery program. Its pyrazine core is a well-validated scaffold for developing potent and selective therapeutics. The systematic approach outlined in this guide, combining in silico, in vitro, and in vivo methodologies, provides a robust framework for identifying and validating its therapeutic targets. By following this path, researchers can efficiently unlock the full therapeutic potential of this intriguing molecule.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-Methoxy-pyrazine-2-carbonitrile | CAS#:136309-07-4 | Chemsrc [chemsrc.com]

- 6. 136309-07-4 CAS MSDS (6-METHOXY-PYRAZINE-2-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer | EMBO Molecular Medicine [link.springer.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. biocompare.com [biocompare.com]

- 13. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the In Silico Characterization of 6-Methoxypyrazine-2-carbonitrile: A Workflow for Novel Compound Investigation

Executive Summary

The early-stage assessment of novel small molecules is a cornerstone of modern drug discovery, demanding a blend of speed, accuracy, and mechanistic insight. 6-Methoxypyrazine-2-carbonitrile, a heterocyclic compound built upon the medicinally relevant pyrazine scaffold, represents a typical starting point for such investigations.[1] While its industrial applications in flavors and chemical synthesis are noted, its biological interaction profile remains largely uncharacterized.[2] This technical guide presents a comprehensive in silico workflow designed to systematically investigate a novel chemical entity like this compound. We eschew a rigid template to deliver a logically sequenced, field-proven strategy that moves from broad target identification to nuanced, dynamic interaction analysis. This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each computational choice, ensuring a self-validating and robust analytical cascade. The methodologies covered—from target fishing and molecular docking to molecular dynamics and ADMET profiling—form an integrated approach to generate high-confidence, experimentally testable hypotheses, thereby accelerating the transition from chemical concept to therapeutic candidate.[3][4]

Part 1: Foundational Analysis and Strategic Inception

The Subject Molecule: this compound

Before any computational analysis, a thorough understanding of the subject molecule is paramount.

-

Structure: A pyrazine ring substituted with a methoxy (-OCH₃) group at position 6 and a nitrile (-C≡N) group at position 2.

-

Rationale for Interest: The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in several approved therapeutic agents.[1] Furthermore, related aminopyrazine-carbonitrile derivatives have shown promise as kinase inhibitors, suggesting a potential, albeit hypothetical, area of biological activity to explore.[7]

The In Silico Imperative: Why Model First?

Computer-aided drug design (CADD) has become indispensable in preclinical research.[8] It provides a cost- and time-effective framework to prioritize resources by:

-

Identifying Potential Biological Targets: Sifting through the entire proteome to find proteins that may bind to the molecule.[9]

-

Predicting Binding Interactions: Visualizing how the molecule might interact with a target at an atomic level.

-

Assessing Stability and Dynamics: Understanding how the interaction holds up over time in a simulated physiological environment.[10]

-

Evaluating "Drug-Likeness": Predicting pharmacokinetic and toxicity (ADMET) properties before a single physical experiment is conducted.[11][12]

This guide uses this compound as a case study to walk through a robust workflow that leverages these computational advantages.

Part 2: Target Identification: From Ligand Structure to Biological Hypothesis

For a novel compound, the primary challenge is identifying its biological target(s). We employ a dual-pronged approach: a broad, ligand-based search followed by a focused, structure-based hypothesis.

Ligand-Based Target Fishing with Pharmacophore Modeling

The principle of pharmacophore modeling is that a molecule's biological function is dictated by the spatial arrangement of its key chemical features.[13][14][15] We can use the structure of this compound to build a 3D "query" and search for proteins that have binding sites complementary to this query.

Causality Behind the Method: This approach is unbiased by prior assumptions about the target family. It casts a wide net, using the ligand's intrinsic chemical properties—hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers—to find potential macromolecular partners.[16]

-

Feature Definition: Generate a low-energy 3D conformation of this compound. Identify its key pharmacophoric features:

-

Hydrogen Bond Acceptor (from the pyrazine nitrogens and the nitrile nitrogen).

-

Aromatic Ring (the pyrazine core).

-

Hydrophobic Feature (from the methyl group).

-

-

Hypothesis Generation: Create a 3D pharmacophore model that captures the spatial relationships between these features.

-

Database Screening: Screen this pharmacophore model against a database of protein structures prepared for screening (e.g., PDB, sc-PDB). The search identifies proteins with binding sites that can geometrically and chemically accommodate the defined features.

-

Hit List Curation: Rank the resulting protein "hits" based on how well they fit the pharmacophore model. Further triage this list based on biological relevance, pathway analysis, and druggability assessments.

Caption: A workflow for identifying potential protein targets using the ligand's structure.

Part 3: Molecular Docking: A Static Snapshot of Binding

Based on literature evidence that similar scaffolds inhibit kinases, we will select a representative target for a focused analysis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key target in oncology.[7] Molecular docking will predict the preferred binding orientation of our molecule within the VEGFR2 active site.[17]

Causality Behind the Method: Docking provides a computationally inexpensive method to generate a primary binding hypothesis.[18] By evaluating hundreds of thousands of possible poses using a scoring function, it ranks the most energetically favorable orientations, guiding further, more intensive computational and experimental work.[19]

-

Receptor Preparation:

-

Download the crystal structure of VEGFR2 (e.g., PDB ID: 4ASD).

-

Remove all non-essential components (water molecules, co-solvents, original ligand).

-

Add polar hydrogens and assign atomic partial charges using a standard force field (e.g., CHARMM36, AMBER).

-

Perform a constrained energy minimization to relieve any structural strain.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Define a docking grid box centered on the known ATP-binding site of VEGFR2, ensuring it is large enough to accommodate the ligand.

-

-

Docking Execution:

-

Run the docking simulation using software like AutoDock, Glide, or GOLD. The algorithm will systematically sample ligand conformations and orientations within the grid box.[17]

-

-

Pose Analysis:

-

Analyze the top-scoring poses. Examine key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.

-

The primary metric for success is the identification of a stable, low-energy pose that forms chemically sensible interactions.

-

Trustworthiness is paramount.[20] Before docking our test molecule, the protocol must be validated.

-

Re-docking: Extract the co-crystallized ligand from the original PDB file (e.g., sorafenib for 4ASD) and dock it back into the receptor. Criterion for success: The root-mean-square deviation (RMSD) between the docked pose and the crystal pose should be less than 2.0 Å. This confirms the docking parameters can reproduce a known binding mode.

Caption: A structured workflow for predicting ligand binding poses via molecular docking.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (VEGFR2) | Predicted Interactions |

| This compound | -7.2 | Cys919, Glu885, Asp1046 | H-bond with hinge region (Cys919), salt bridge with DFG motif (Asp1046) |

| Sorafenib (Control) | -10.5 | Cys919, Glu885, Asp1046, Phe1047 | H-bond with Cys919 & Glu885, salt bridge with Asp1046, pi-stacking with Phe1047 |

Part 4: Molecular Dynamics: From a Static Pose to a Dynamic System

A docking pose is a static, gas-phase prediction. Molecular Dynamics (MD) simulations introduce explicit solvent, temperature, and pressure, allowing us to observe the dynamic evolution of the protein-ligand complex over time.[10][21]